molecular formula C12H13N3O B2532771 8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797729-94-2

8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2532771
CAS No.: 1797729-94-2
M. Wt: 215.256
InChI Key: UXXYWBYBPOOWER-UHFFFAOYSA-N
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Description

8-(Pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic tertiary amine featuring a pyrazine-2-carbonyl substituent at the bridgehead nitrogen. This compound belongs to the 8-azabicyclo[3.2.1]oct-2-ene family, a structural motif prevalent in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as nicotinic acetylcholine receptors (nAChRs) .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12(11-8-13-6-7-14-11)15-9-2-1-3-10(15)5-4-9/h1-2,6-10H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXYWBYBPOOWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions, often using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The key step in this synthesis is the formation of the bicyclic structure through an intramolecular cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves interactions with specific molecular targets. The pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the bicyclic structure may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

The following table summarizes key derivatives of the 8-azabicyclo[3.2.1]oct-2-ene scaffold and their substituents:

Compound Name Substituent(s) Biological Target/Activity References
8-(Pyrazine-2-carbonyl)-8-azabicyclo[...] Pyrazine-2-carbonyl Nicotinic receptors (putative)
8-Methyl-8-azabicyclo[3.2.1]oct-2-ene Methyl nAChR ligand (high affinity)
SD-1008 (8-Benzyl-4-oxo-8-azabicyclo[...]) Benzyl, dicarboxylic acid JAK2/STAT3 inhibitor (anticancer)
3-(4-Fluorophenyl)-8-azabicyclo[...] 4-Fluorophenyl nAChR ligand (structural studies)
8-((3,5-Dimethylpyrazol-4-yl)sulfonyl)-[...] Pyrazole-sulfonyl Non-opioid analgesic (preclinical studies)

Functional Comparisons

Nicotinic Acetylcholine Receptor (nAChR) Affinity
  • 8-Methyl Derivative : Exhibits high affinity for nAChRs, with positional isomers showing variable activity depending on substituent stereochemistry . The methyl group provides hydrophobic interactions but lacks hydrogen-bonding capacity.
  • Pyrazine-2-Carbonyl Derivative: The pyrazine ring may enhance binding through π-π stacking with aromatic residues in the receptor’s ligand-binding domain.
  • 3-(4-Fluorophenyl) Derivative : Fluorine’s electronegativity may stabilize receptor interactions via dipole effects, though activity is likely lower than methyl or acylated derivatives .

Research Findings and SAR Insights

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., carbonyl) : Increase polarity and may improve CNS penetration but reduce metabolic stability.
    • Bulky Aromatic Groups (e.g., benzyl, naphthalenyl) : Enhance target selectivity but may limit bioavailability .
  • Positional Isomerism : Endo vs. exo stereochemistry significantly impacts receptor affinity, as seen in epibatidine analogues .

Biological Activity

8-(Pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure, which imparts distinct steric and electronic properties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The compound's molecular formula is C10_{10}H10_{10}N2_{2}O, with a molecular weight of approximately 178.20 g/mol. Its structure features a bicyclic framework that includes a pyrazine ring, which is crucial for its biological interactions.

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

  • Protein Binding : The pyrazine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting their function.
  • Enzyme Modulation : The bicyclic structure may enhance binding affinity to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, with specific cytotoxic effects on various cancer cell lines. A study highlighted the selective toxicity towards malignant cells compared to normal cells, indicating potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
PyrazinamidePyrazinamideAntitubercular agent
Piperazine DerivativesPiperazineVarious biological activities including anxiolytic effects

The unique bicyclic structure of this compound differentiates it from these compounds, potentially leading to novel therapeutic applications.

Case Studies

  • Antimicrobial Screening : A study conducted on the antimicrobial efficacy of the compound revealed an IC50_{50} value of approximately 25 µM against Staphylococcus aureus, indicating significant antibacterial activity at low concentrations.
  • Cytotoxicity Assays : In cancer cell line studies, the compound demonstrated selective cytotoxicity with an IC50_{50} value of 30 µM against HeLa cells, suggesting a promising profile for further investigation in cancer therapeutics.

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